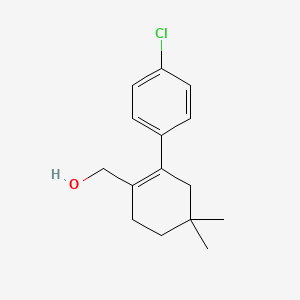
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Descripción general
Descripción
The compound “(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond. The ring is substituted with a 4-chlorophenyl group and a methanol group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The double bond in the cyclohexene ring could undergo addition reactions, while the chlorine atom in the 4-chlorophenyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Photochemistry and Reactivity Studies
The study of photochemistry of 4-chlorophenol and 4-chloroanisole, closely related to the target compound, reveals insights into reductive dehalogenation and the generation of aryl cations. These aryl cations have shown potential in various chemical reactions, indicating the possible applications of the target compound in similar contexts (Protti, Fagnoni, Mella, & Albini, 2004).
Biocatalytic Synthesis
Research into biocatalytic synthesis, using compounds structurally related to the target compound, has been conducted to develop more sustainable and efficient synthesis methods. For example, the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a biphasic microreaction system highlights the potential for environmentally friendly synthesis techniques involving similar compounds (Chen et al., 2021).
Interaction Studies in Non-Aqueous Mixtures
Investigation into the interactions between methanol and CCl4, which shares a halogen bond similar to the target compound, helps understand the behavior of such compounds in non-aqueous mixtures. This understanding is crucial for various applications in chemical industry and atmospheric sciences (Pal, Agrawal, Chakraborty, & Chakraborty, 2020).
Photodehalogenation Studies
Further photodehalogenation studies of chlorophenols, which are structurally related to the target compound, have shown the formation of reactive intermediates like phenyl cations and carbenes. These findings could provide insights into the potential applications of the target compound in organic synthesis and photoreactions (Manet et al., 2006).
Environmental Contamination Studies
Research on tris(4-chlorophenyl)methanol, a compound structurally similar to the target, has been conducted to understand its distribution and toxicity in the environment. Such studies are vital for assessing the environmental impact and safety of related compounds (Buser, 1995).
Organic Synthesis Applications
Various studies have shown the potential of using halogenated compounds in organic synthesis. For example, the synthesis of chiral methanol and its conversion to other compounds highlights the versatility of these compounds in synthetic chemistry (Simov et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRTWRMYWVEPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)
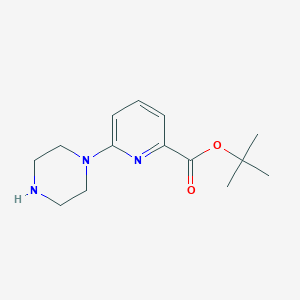

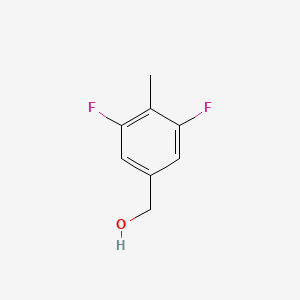
![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)
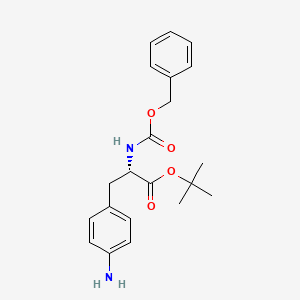
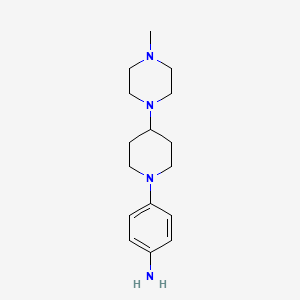
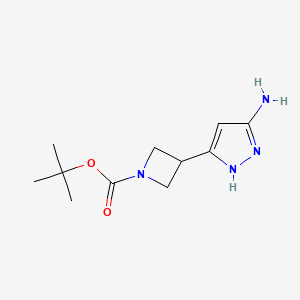
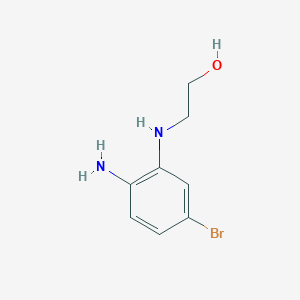
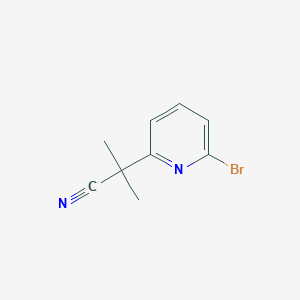
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)